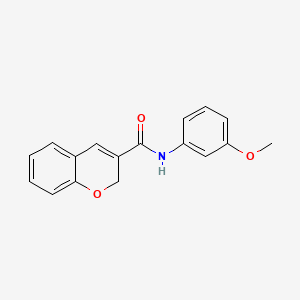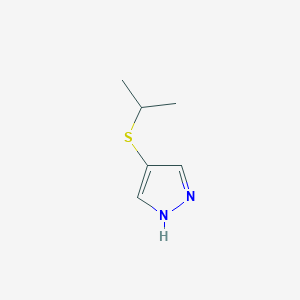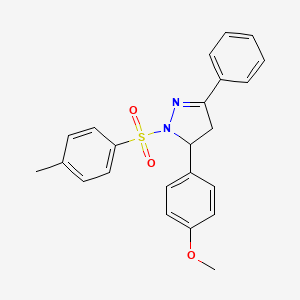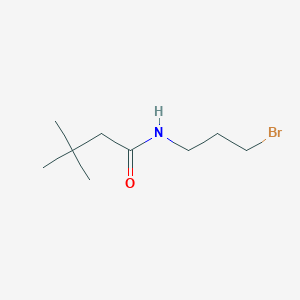
N-(3-methoxyphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2H-chromene-3-carboxamide, also known as LY294002, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). It is widely used in scientific research to study the role of PI3K in various cellular processes.
Scientific Research Applications
Crystal Structure Analysis
- The study of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, which are closely related to N-(3-methoxyphenyl)-2H-chromene-3-carboxamide, reveals detailed information about their crystal structures. These structures exhibit an anti-rotamer conformation about the C-N bond with variations in the positioning of the amide O atom (Reis et al., 2013).
Synthesis and Antimicrobial Activity
- A series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, which are structurally related to N-(3-methoxyphenyl)-2H-chromene-3-carboxamide, were synthesized and showed antimicrobial activity. This highlights the potential of such compounds in antimicrobial applications (Ukhov et al., 2021).
Molecular Properties and Interactions
- The study of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, closely related to the compound of interest, indicates that these molecules have planar structures with specific conformations, which could be significant in understanding their interactions at a molecular level (Gomes et al., 2015).
Application in Antioxidant and Antibacterial Agents
- Chromene derivatives like 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide have been synthesized and evaluated for their antioxidant and antibacterial properties. This indicates a potential application of N-(3-methoxyphenyl)-2H-chromene-3-carboxamide in similar fields (Subbareddy & Sumathi, 2017).
Synthesis Methods and Solvatochromism Studies
- Research on solvent-free synthesis of 4H-chromene-3-carboxamide derivatives, which are structurally similar to the compound , opens avenues for eco-friendly and efficient synthesis methods. Additionally, these studies include solvatochromism investigations, which are crucial for understanding the solubility and interaction of these compounds with various solvents (Chitreddy & Shanmugam, 2017).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-7-4-6-14(10-15)18-17(19)13-9-12-5-2-3-8-16(12)21-11-13/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOXCIAPACFCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2685221.png)

![4-(quinolin-8-yloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2685224.png)
![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride](/img/structure/B2685225.png)
![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)


![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzonitrile](/img/structure/B2685234.png)
![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)